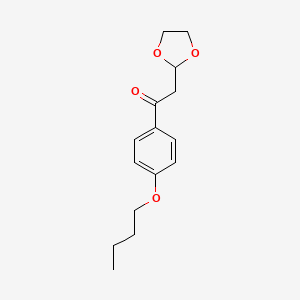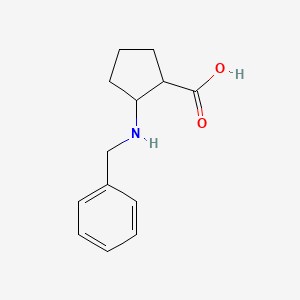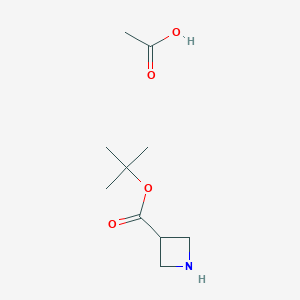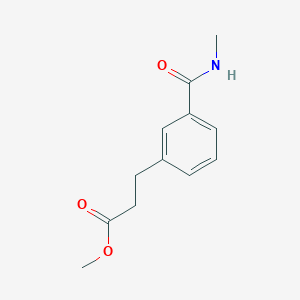
1-(3-Fluoro-4-nitrobenzyl)piperidine
Descripción general
Descripción
1-(3-Fluoro-4-nitrobenzyl)piperidine is a chemical compound with the CAS Number: 1357924-03-8. Its molecular formula is C12H15FN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15FN2O2/c13-11-8-10 (4-5-12 (11)15 (16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 238.26 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Preparation in Organic Synthesis: The compound 1-(3-Fluoro-4-nitrobenzyl)piperidine shows potential applications in the synthesis of complex organic molecules. Dell et al. (1994) demonstrate the use of related fluoro-nitrobenzyl compounds in preparing benzylidenemalononitriles, which are then applied to synthesize naphtho[1,2-b]pyrans, a class of organic compounds with various applications (Dell, Bloxham, & Smith, 1994).
Biomedical Applications
- Chemotherapeutic Potential: Al-Mutairi et al. (2021) explored the crystal structures of compounds including 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, highlighting their potential as chemotherapeutic agents. These structures have different molecular conformations and interactions, indicating diverse biomedical applications (Al-Mutairi et al., 2021).
Corrosion Inhibition
- Protecting Metals Against Corrosion: Piperidine derivatives, including those related to this compound, have been studied for their effectiveness in inhibiting corrosion of metals such as iron. Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and inhibition properties of these derivatives on iron surfaces (Kaya et al., 2016).
Pharmaceutical Research
- Designing Novel Drugs: The synthesis and structural determination of analogs of cytotoxic compounds that include this compound structures have been a focus in pharmaceutical research. Lagisetty et al. (2009) synthesized and characterized various analogs, revealing insights into the molecular structures and potential efficacy of these compounds (Lagisetty, Powell, & Awasthi, 2009).
Propiedades
IUPAC Name |
1-[(3-fluoro-4-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-10(4-5-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJXWAYAMWMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)




![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)


